6-(Pyridin-3-yl)pyridazin-3(2H)-one belongs to the class of pyridazinone compounds, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. These compounds, particularly those with aryl substituents at the 6-position like 6-(pyridin-3-yl)pyridazin-3(2H)-one, have shown promising biological activities and are actively investigated in medicinal chemistry. [, , ] While specific details about its source and classification are limited in the provided literature, its primary role in scientific research appears to be as a scaffold for developing novel therapeutic agents.
Cycloaddition and Condensation: This approach involves a cycloaddition reaction between pyridine N-imine and 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This method allows for the preparation of various 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. Notably, this method highlights the effectiveness of alkynyl heterocycles as dipolarophiles for pyridine N-imine. []
Suzuki Cross-Coupling Reaction: This strategy efficiently introduces aryl or heteroaryl rings at the 5-position of the 6-phenyl-(2H)-pyridazin-3-one system through a Suzuki cross-coupling reaction. This method proves valuable in exploring structure-activity relationships and developing new platelet aggregation inhibitors. []
The molecular structure of 6-(pyridin-3-yl)pyridazin-3(2H)-one derivatives has been investigated using techniques like X-ray diffraction. [, ] Studies often focus on:
Intermolecular Interactions: Analysis of hydrogen bonding (N—H⋯O, C—H⋯O, C—H⋯Cl) and other intermolecular interactions provides insights into the crystal packing and potential binding interactions with biological targets. [, , , , ]
Theoretical Calculations: Computational studies using methods like Density Functional Theory (DFT) complement experimental data by providing information about electronic structure, molecular geometry, and potential energy surfaces. [, ]
Enzyme Inhibition: Pyridazinone derivatives are known to inhibit enzymes like aldose reductase (AR), cyclooxygenase-2 (COX-2), and Bruton's tyrosine kinase (Btk). [, , , ] The specific enzyme targeted and the resulting biological effects likely depend on the substituents present on the pyridazinone core.
Receptor Modulation: Some pyridazinone derivatives act as histamine H3 receptor antagonists/inverse agonists, highlighting their potential in treating attentional and cognitive disorders. []
Solubility: The solubility of pyridazinone derivatives in various solvents, including pharmaceutical solvents, is crucial for their formulation and administration. []
Thermal Stability: Thermal properties like glass transition temperature (Tg) and degradation temperature are essential for processing and storage stability. []
Anticancer Agents: Several synthesized 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives demonstrated promising anticancer activity against various human cancer cell lines (liver, breast, and leukemia). []
Anti-inflammatory Agents: Certain 2,6-disubstituted pyridazin-3(2H)-one derivatives exhibited potent COX-2 inhibitory activity and significant anti-inflammatory effects in a carrageenin rat paw edema model, comparable to celecoxib. []
Analgesic Agents: Some 2,6-disubstituted pyridazin-3(2H)-one derivatives displayed notable analgesic activity, highlighting their potential as pain relievers. []
Anti-Ulcerogenic Agents: Promising 2,6-disubstituted pyridazin-3(2H)-one derivatives showed milder ulcerogenic effects compared to indomethacin, indicating potential for safer long-term use. []
Antioxidant Agents: A range of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives showed promising antioxidant activities against DPPH, OH, and superoxide anion radicals. []
Anti-tubercular Agents: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives displayed significant activity against Mycobacterium tuberculosis H37Ra, suggesting their potential as anti-tubercular agents. []
Blood Platelet Aggregation Inhibitors: Specific derivatives of 6-phenyl-pyridazin-3(2H)-one have shown potential as blood platelet aggregation inhibitors, specifically targeting PAF-acether induced aggregation. []
Vasodilators: Several 6-phenyl-3-pyridazinone based derivatives exhibited potent vasodilatory activity, highlighting their potential for treating cardiovascular diseases. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: